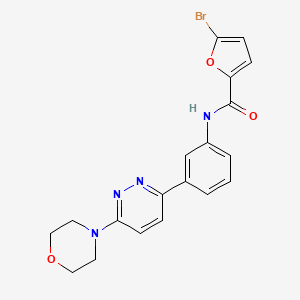

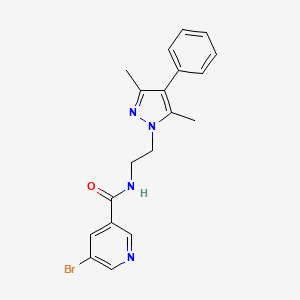

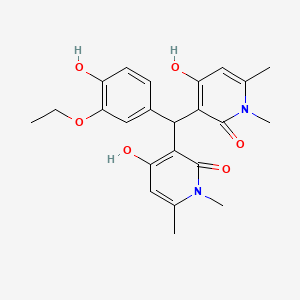

1-Benzyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Benzyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea and its analogs has been a topic of interest in medicinal chemistry . The tetrahydroisoquinoline (THIQ) heterocyclic scaffold, which is a part of this compound, has garnered a lot of attention in the scientific community . Various synthetic strategies have been used for constructing the core scaffold .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can result in the formation of various complexes . These reactions can deliver paramagnetic species containing high spin Co (II) centers, and diamagnetic compounds with low spin Co (III) centers .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthetic Methodologies : New synthetic routes have been developed for the construction of complex molecules incorporating the tetrahydroquinoline skeleton, crucial for various biological activities. For example, a method for preparing 3,4-dihydroisoquinolin-1(2H)-ones starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate has been reported, highlighting the versatility of urea derivatives in synthetic chemistry (Berk Mujde, Sevil Özcan, & M. Balcı, 2011).

Biological Activity

- Anticancer Properties : Novel urea and bis-urea derivatives with primaquine and hydroxyphenyl or halogenphenyl substituents have shown significant antiproliferative effects in vitro against various cancer cell lines, including breast carcinoma MCF-7 cells. Some derivatives demonstrated high antioxidant activity and antimicrobial effects, indicating their potential as lead compounds in the development of new therapeutic agents (I. Perković et al., 2016).

Applications in Anion Recognition and Catalysis

- Anion Receptor Applications : Certain urea derivatives have been shown to form solution-stable complexes with metals like copper(I), behaving as anion receptors in aprotic media. These findings highlight the potential application of urea derivatives in developing new materials for anion recognition and separation processes (V. Amendola et al., 2006).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to inhibit tubulin polymerization . Tubulin is a protein that plays a crucial role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis .

Mode of Action

For instance, a related compound was found to bind to the colchicine binding site of tubulin , which could disrupt microtubule dynamics and inhibit cell division .

Biochemical Pathways

Given its potential role in inhibiting tubulin polymerization, it may affect the cell cycle and apoptosis pathways . Inhibition of tubulin polymerization can disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .

Result of Action

The compound’s action may result in the inhibition of cell division and induction of apoptosis, as suggested by the effects of similar compounds . Specifically, a related compound was found to induce apoptosis in BT-474 cells, a breast cancer cell line .

Propiedades

IUPAC Name |

1-benzyl-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-2-19(24)23-12-6-9-16-10-11-17(13-18(16)23)22-20(25)21-14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGPNNSYLMTEOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(3-(dimethylamino)propyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2753830.png)

![1-(2-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2753831.png)

![N-(3-methoxybenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2753835.png)

![N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B2753844.png)

![Ethyl 2-[(5-{[3-(trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2753848.png)